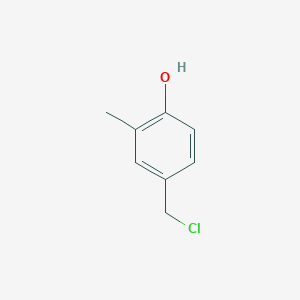

4-(Chloromethyl)-2-methylphenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C8H9ClO |

|---|---|

分子量 |

156.61 g/mol |

IUPAC名 |

4-(chloromethyl)-2-methylphenol |

InChI |

InChI=1S/C8H9ClO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5H2,1H3 |

InChIキー |

UYBVYFSLDHIIPR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)CCl)O |

製品の起源 |

United States |

Significance of Aryl Chloromethyl Phenols in Organic Synthesis

Aryl chloromethyl phenols, a class of compounds to which 4-(chloromethyl)-2-methylphenol belongs, are valuable intermediates in organic synthesis. Their utility stems from the presence of three key functional groups: a hydroxyl group (-OH), a chloromethyl group (-CH2Cl), and a methyl group (-CH3) attached to an aromatic ring. This combination allows for a variety of chemical transformations, making them versatile building blocks for more complex molecules.

The hydroxyl group can direct electrophilic substitution to specific positions on the aromatic ring and can be converted into other functional groups. The chloromethyl group is a reactive site, susceptible to nucleophilic substitution, which allows for the introduction of a wide range of other functionalities. This reactivity is fundamental to their role in creating new carbon-carbon and carbon-heteroatom bonds.

Phenols, in general, are crucial precursors in the synthesis of numerous products. chemistryviews.orgorganic-chemistry.org The conversion of aryl halides to phenols is a well-established area of research, with methods like palladium-catalyzed hydroxylation offering mild and efficient routes. chemistryviews.orgbeilstein-journals.orgorganic-chemistry.org The reverse transformation, converting phenols to aryl halides, is also a valuable synthetic tool. organic-chemistry.org

Research Trajectory and Historical Context of 4 Chloromethyl 2 Methylphenol Derivatives

Historically, research into chlorophenol derivatives has been driven by their use as intermediates in the production of herbicides. oecd.orghaz-map.com Specifically, 4-chloro-2-methylphenol (B52076) is a precursor to phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid), MCPB (4-chloro-2-methylphenoxy butyric acid), and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propionic acid). oecd.org The synthesis of these herbicides involves the condensation of 4-chloro-2-methylphenol with the appropriate carboxylic acid derivative. oecd.org

More recent research has explored the synthesis and properties of various derivatives of 4-(chloromethyl)-2-methylphenol. For instance, the synthesis of 4-chloro-2-[(methylamino)methyl]phenol (B1644657) has been achieved from 5-chlorosalicylaldehyde (B124248) and methylamine. chemicalbook.com Another example is the preparation of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol from 4-chlorophenol, thiomorpholine, and formaldehyde (B43269). mdpi.comresearchgate.net These studies demonstrate the ongoing interest in creating novel molecules based on the this compound scaffold.

The investigation of aminomethyl derivatives of phenols has also been a fruitful area of research, with studies focusing on their synthesis and antioxidant properties. researchgate.net Furthermore, the crystal structure of derivatives like 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol has been analyzed to understand their three-dimensional arrangement and intermolecular interactions. researchgate.net

Scope and Objectives of Current Academic Inquiry into the Compound

Direct Chloromethylation of 2-Methylphenol

The primary route for synthesizing this compound is through the direct chloromethylation of 2-methylphenol. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring.

Blanc Chloromethylation and its Variants

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a classic method for producing chloromethyl arenes. libretexts.org It involves the reaction of an aromatic ring with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. libretexts.orgwikipedia.org

The Blanc chloromethylation is conducted under acidic conditions with a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). libretexts.orgwikipedia.orgsciencemadness.org The reaction typically involves heating the aromatic compound, formaldehyde (or its polymer paraformaldehyde), and the catalyst while passing hydrogen chloride gas through the mixture. sciencemadness.org Anhydrous conditions are often preferred to enhance the yield and purity of the product. jk-sci.com

The use of a Lewis acid is crucial for the reaction to proceed. Zinc chloride is a widely used catalyst, but other Lewis acids can also be employed. libretexts.orgsciencemadness.org The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction's efficiency and the distribution of products.

Interactive Data Table: Catalytic Systems for Blanc Chloromethylation

| Catalyst | Reagents | Key Features |

| Zinc Chloride (ZnCl₂) | Formaldehyde, Hydrogen Chloride | Standard and widely used Lewis acid catalyst. libretexts.orgwikipedia.orgsciencemadness.org |

| Other Lewis Acids | Formaldehyde, Hydrogen Chloride | Various Lewis acids can catalyze the reaction. libretexts.orgsciencemadness.org |

| Ionic Liquids | Chloromethyl ether, Anhydrous AlCl₃ | Can serve as both solvent and catalyst, offering moderate to high conversion and selectivity. alfa-chemistry.com |

The mechanism of the Blanc chloromethylation is analogous to a Friedel-Crafts alkylation. organic-chemistry.org Under acidic conditions, the formaldehyde carbonyl group is protonated, making the carbon atom significantly more electrophilic. libretexts.orgwikipedia.orgsciencemadness.org The electron-rich aromatic ring of 2-methylphenol then attacks this activated electrophile. libretexts.orgsciencemadness.org

This electrophilic attack results in the formation of a hydroxymethylated intermediate (a benzyl (B1604629) alcohol). libretexts.orgalfa-chemistry.com This intermediate is subsequently and rapidly converted to the final chloromethylated product under the reaction conditions. libretexts.orgwikipedia.org Alternative electrophilic species that may be involved, especially in the presence of zinc chloride, include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org

In the chloromethylation of 2-methylphenol, the directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of the incoming chloromethyl group. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators, meaning they increase the electron density at the positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. byjus.combritannica.comucalgary.ca

For 2-methylphenol, the hydroxyl group is a more powerful activating group than the methyl group. ucalgary.ca The para position relative to the strongly activating hydroxyl group is the most favored site for substitution due to both electronic and steric reasons. This leads to the predominant formation of this compound. While some ortho-substitution (at the 6-position) might occur, the para-isomer is generally the major product. The formation of multiple regioisomers is a possibility in such reactions. alfa-chemistry.com

Modified Chloromethylation Approaches for Substituted Phenols

While the Blanc chloromethylation is effective, modifications to the procedure can be advantageous, particularly for highly activated or deactivated substrates. wikipedia.org

An alternative to the traditional Blanc reaction is the use of chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOMCl. libretexts.orgwikipedia.org This reagent can directly chloromethylate aromatic compounds. libretexts.org The reaction with MOMCl can sometimes provide better results, especially for deactivated substrates, when carried out in the presence of an acid like 60% sulfuric acid. wikipedia.org It is also employed in the production of ion-exchange resins. wikipedia.org The synthesis of MOMCl itself can be achieved through various methods, including the reaction of acetals with acid halides catalyzed by zinc(II) salts. nih.govorganic-chemistry.orgorgsyn.org

Alternative Reagents for Introducing Chloromethyl Functionality

The introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, is a pivotal reaction in organic synthesis. While the combination of formaldehyde and hydrogen chloride is a conventional method, alternative reagents are often employed to enhance reactivity, selectivity, or to accommodate sensitive substrates. dur.ac.uk

One common set of alternatives involves the use of chloromethyl ethers, such as chloromethyl methyl ether (CMME). These reagents can effectively chloromethylate aromatic compounds, often under the influence of a catalyst. dur.ac.ukresearchgate.net The reaction is frequently catalyzed by Lewis acids like zinc chloride, aluminum chloride, or tin(IV) chloride, which enhance the electrophilicity of the chloromethylating agent. dur.ac.uk For substrates that are deactivated, more potent conditions, such as using a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid, may be necessary. dur.ac.uk The choice of catalyst and reaction conditions is crucial for optimizing the yield of the chloromethylated product while minimizing the formation of byproducts like diarylmethanes. dur.ac.uk

Synthesis via Derivatization of Precursors to this compound

An alternative to direct chloromethylation is the synthesis of the target compound through the modification of a precursor that already contains some of the desired structural features. This approach often involves multi-step pathways that allow for greater control over the final arrangement of substituents.

Chlorination Strategies for 2-Methylphenol Derivatives (e.g., 2-methylphenoxyalkanoic acids)

A key strategy involves the selective chlorination of a derivative of 2-methylphenol, such as a 2-methylphenoxyalkanoic acid. This method positions the chlorine atom at the desired para-position relative to the hydroxyl group before the eventual formation of the chloromethyl group. A notable process involves the chlorination of an aqueous suspension of a 2-methylphenoxyalkanoic acid. google.com In this procedure, the acidic nature of the precursor itself plays a role in the reaction mechanism. google.com

The choice of chlorinating agent is critical for achieving high regioselectivity.

Hypochlorous Acid: This agent can be generated in situ. For instance, when an aqueous solution of sodium hypochlorite (B82951) is mixed with a suspension of a 2-methylphenoxyalkanoic acid, the acidity of the latter (typically with a pKa below 7) liberates free hypochlorous acid, which then acts as the chlorinating species. google.com This method allows for the direct formation of the 4-chloro-2-methylphenoxyalkanoic acid salt. google.com

Elemental Chlorine and Sulfuryl Chloride: While elemental chlorine can be used, controlling its reactivity to prevent over-chlorination and isomer formation is a challenge. Sulfuryl chloride (SO₂Cl₂) has emerged as a widely used reagent for the chlorination of phenols, often in the presence of a catalyst to direct the substitution. mdpi.comacs.org It can be finely tuned by organocatalysts to achieve selective chlorination of diverse aromatic compounds. acs.org

Catalysts are indispensable for controlling the regioselectivity of the chlorination of phenols, directing the incoming chlorine atom to a specific position on the aromatic ring (ortho or para).

Various catalytic systems have been developed to enhance para-selectivity in phenol chlorination:

Lewis Acids and Sulphur Compounds: A combination of a Lewis acid, such as aluminum chloride (AlCl₃), and a sulphur-containing catalyst like diphenyl sulfide (B99878) can significantly favor para-chlorination. mdpi.com For the chlorination of o-cresol (B1677501) (2-methylphenol) with sulfuryl chloride, this system can achieve high para/ortho ratios. mdpi.com Poly(alkylene sulfide)s, when used with a Lewis acid, have also been shown to be highly effective and para-selective catalysts. mdpi.com

Organocatalysts: A range of organocatalysts can be used to tune the reactivity of sulfuryl chloride. acs.org For para-selective chlorination of phenols, catalysts such as (S)-BINAPO and diisopropyl ether have been found to be effective. acs.orgresearchgate.net Conversely, other organocatalysts, including Nagasawa's bis-thiourea and (S)-diphenylprolinol, exhibit high ortho-selectivity. acs.orgresearchgate.net The mechanism often involves hydrogen bonding between the catalyst and the phenol's hydroxyl group, which directs the chlorinating agent. nih.gov Selenoether catalysts have also been developed that show excellent ortho-selectivity. nih.govacs.org

The table below summarizes the selectivity of various catalysts in the chlorination of phenols.

| Catalyst System | Chlorinating Agent | Substrate | Selectivity (ortho:para) | Reference |

| (S)-diphenylprolinol (1 mol %) | SO₂Cl₂ | Phenols | ≤99:1 | acs.org |

| Lewis basic selenoether | N-Chlorosuccinimide | Phenols | >20:1 | researchgate.netnih.govacs.org |

| Acetonitrile (B52724) / (S)-BINAPO (5 mol %) | SO₂Cl₂ | Phenols | ≤4:96 | acs.orgresearchgate.net |

| Diphenyl sulfide / AlCl₃ | SO₂Cl₂ | o-cresol | ~1:20 | mdpi.com |

Nucleophilic Displacement Reactions of the Chloromethyl Group

The most prominent feature of this compound's reactivity is the benzylic chloride functionality. The carbon-chlorine bond in the chloromethyl group is activated towards nucleophilic substitution (S_N reactions) because the benzene (B151609) ring can stabilize the transition state of both S_N1 and S_N2 pathways. This allows for the facile introduction of a wide variety of functional groups at the benzylic position.

The chloromethyl group serves as an effective electrophile for the formation of new carbon-carbon bonds. It can react with various carbon-based nucleophiles, such as organometallic reagents or enolates, to yield alkylated or arylated derivatives.

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) can lead to the formation of a new C-C bond, extending the carbon chain at the benzylic position.

Reaction with Organocuprates: For softer nucleophiles and cleaner substitution, lithium dialkylcuprates (R₂CuLi) are often employed to minimize side reactions.

Friedel-Crafts Alkylation: The compound itself can act as an alkylating agent in a Friedel-Crafts reaction, reacting with another aromatic ring in the presence of a Lewis acid to form a diarylmethane structure.

These reactions are fundamental for building more complex molecular skeletons from the basic this compound framework.

The high reactivity of the benzylic chloride enables straightforward derivatization with a host of heteroatom nucleophiles. This pathway is crucial for synthesizing a variety of ethers, amines, and sulfur-containing compounds.

Oxygen Nucleophiles: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) via the Williamson ether synthesis yields the corresponding ethers. The phenolic hydroxyl group on the molecule itself can also act as a nucleophile, potentially leading to polymerization or self-condensation products under basic conditions.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines readily displace the chloride to form primary, secondary, and tertiary benzylic amines, respectively. These amine derivatives are often valuable precursors for pharmaceuticals and other biologically active molecules.

Sulfur Nucleophiles: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles that react efficiently to form thioethers (sulfides). This type of transformation is exemplified in the synthesis of the drug Probucol, which involves the reaction of a substituted phenol with a sulfur-based linking agent. nih.gov

The following table illustrates representative nucleophilic substitution reactions on this compound.

| Nucleophile | Reagent Example | Product Class | Resulting Structure |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol / Ether | 4-(Hydroxymethyl)-2-methylphenol or polymeric ether |

| Amine | Ammonia (NH₃) | Primary Amine | 4-(Aminomethyl)-2-methylphenol |

| Thiolate | Sodium Hydrosulfide (NaSH) | Thiol | 4-(Mercaptomethyl)-2-methylphenol |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (4-Hydroxy-3-methylphenyl)acetonitrile |

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (S_EAr) due to the presence of the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups. libretexts.org These reactions allow for the introduction of additional functional groups directly onto the aromatic nucleus.

The regiochemical outcome of electrophilic substitution is controlled by the directing effects of the existing substituents.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl substituent strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is already occupied by the chloromethyl group, so it directs to positions 3 and 5.

Methyl Group (-CH₃): The methyl group is also an activating, ortho-, para- directing group. libretexts.org It directs incoming electrophiles to positions 3, 5, and the already-substituted position 1.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom, but it still acts as an ortho-, para- director. It directs to positions 1 and 3.

The combined influence of these groups means that the positions ortho to the powerful hydroxyl group (positions 3 and 5) are the most electronically enriched and thus the most likely sites for electrophilic attack.

The primary sites for electrophilic attack are positions 3 and 5. Position 3 is sterically hindered by the adjacent methyl group at position 2 and the chloromethyl group at position 4. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the hydroxyl group and meta to the methyl group.

A relevant study on the bromination of 2,4-dimethylphenol (B51704) showed that electrophilic attack occurs at the position ortho to the hydroxyl group. rsc.org Further reaction under certain conditions can lead to substitution on the methyl group, forming a bromomethyl derivative. rsc.org This indicates that in this compound, substitution on the ring is expected to be the primary pathway under typical electrophilic conditions.

The following table summarizes the directing effects on the available ring positions.

| Position | Influence from -OH (at C1) | Influence from -CH₃ (at C2) | Influence from -CH₂Cl (at C4) | Overall Activation/Deactivation | Predicted Reactivity |

| 3 | Ortho (Activating) | Ortho (Activating) | Ortho (Directing) | Highly Activated | Favored electronically, but sterically hindered |

| 5 | Ortho (Activating) | Para (Activating) | Meta (Neutral) | Highly Activated | Most probable site of attack |

| 6 | Meta (Neutral) | Ortho (Activating) | Meta (Neutral) | Activated | Less favored than positions 3 and 5 |

Reduction and Oxidation Reactions of the Compound

This compound can undergo redox reactions at both the chloromethyl group and the phenol ring.

Reduction: The chloromethyl group can be readily reduced to a methyl group. This transformation, known as hydrogenolysis, is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) or with reducing agents like lithium aluminum hydride. This reaction converts this compound into 2,4-dimethylphenol.

Oxidation: The compound is susceptible to oxidation at two key sites.

Oxidation of the Chloromethyl Group: Mild oxidizing agents can convert the chloromethyl group into an aldehyde (-CHO) to form 4-hydroxy-3-methylbenzaldehyde (B106927). Stronger oxidation can yield the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid.

Oxidation of the Phenolic Ring: Phenols are easily oxidized. libretexts.org Depending on the oxidant and reaction conditions, this compound can be oxidized to form quinone-type structures or undergo oxidative coupling to produce polymeric materials. libretexts.org The presence of the electron-donating groups facilitates this process.

Advanced Derivatization Pathways for Complex Molecule Synthesis

The unique structural features of this compound offer multiple avenues for derivatization, enabling the synthesis of a wide array of more complex molecules. The primary sites for these transformations are the phenolic hydroxyl group and the highly reactive benzylic chloride.

One of the fundamental derivatization pathways involves the Williamson ether synthesis , where the phenolic hydroxyl group is converted into an ether. masterorganicchemistry.comtaylorandfrancis.com This reaction typically proceeds by treating this compound with a strong base, such as sodium hydroxide, to form the corresponding phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide in a nucleophilic substitution reaction (SN2) to yield an ether. masterorganicchemistry.comstackexchange.commiracosta.edu The efficiency of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. stackexchange.com

Another significant pathway for derivatization is through nucleophilic substitution at the benzylic carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the benzylic position is activated towards SN2 attack by a wide range of nucleophiles. For instance, reaction with amines can lead to the formation of substituted benzylamines. chemscene.comnih.govnih.gov Similarly, reaction with thiols or their corresponding thiolates can produce thioethers.

The aromatic ring itself can also undergo further substitution, although the existing substituents will direct the position of any new groups. The hydroxyl and methyl groups are activating and ortho-, para-directing. However, given that the para position is already substituted, further electrophilic aromatic substitution would likely be directed to the positions ortho to the hydroxyl group.

These derivatization strategies are summarized in the table below, illustrating the versatility of this compound as a building block in organic synthesis.

| Derivatization Pathway | Reagents and Conditions | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaOH) 2. Alkyl Halide (R-X) | Aryl Ether |

| Nucleophilic Substitution (Amination) | Amine (R-NH₂) | Substituted Benzylamine |

| Nucleophilic Substitution (Thioetherification) | Thiol (R-SH) or Thiolate | Thioether |

This table presents potential derivatization pathways based on the known reactivity of the functional groups present in this compound.

Investigation of Undesired Side Reactions and Byproduct Formation in Synthesis (e.g., Diaryl-methane Formation)

In the synthesis and derivatization of this compound, several undesired side reactions can occur, leading to the formation of byproducts. A prominent side reaction is the formation of diaryl-methanes , which can arise through self-condensation or reaction with other aromatic compounds present in the reaction mixture.

The formation of diaryl-methane structures, specifically bisphenols, can occur under conditions that favor Friedel-Crafts alkylation . miracosta.eduorganic-chemistry.orglibretexts.orgchemguide.co.uk In this type of reaction, the chloromethyl group of one molecule can act as an electrophile and alkylate the electron-rich aromatic ring of another molecule of this compound or a related phenolic compound. google.com This reaction is often catalyzed by acids, which can facilitate the formation of a benzylic carbocation, a potent electrophile. miracosta.edu The hydroxyl group on the aromatic ring is strongly activating, further promoting this electrophilic substitution.

The general scheme for the acid-catalyzed formation of a diaryl-methane byproduct from this compound is as follows:

Protonation of the hydroxyl group of the chloromethylphenol can occur in the presence of an acid catalyst.

Formation of a benzylic carbocation occurs through the loss of the chloride ion, which is a good leaving group. This carbocation is stabilized by the adjacent aromatic ring.

Electrophilic aromatic substitution then takes place, where the benzylic carbocation attacks the electron-rich aromatic ring of another phenol molecule.

Deprotonation of the resulting intermediate regenerates the aromaticity and yields the diaryl-methane product.

The conditions that can promote this side reaction are summarized in the following table:

| Side Reaction | Promoting Conditions | Major Byproduct Type |

| Diaryl-methane Formation | Acidic conditions, high temperatures, high concentration of starting material | Bisphenols |

This table outlines the primary undesired side reaction and the conditions that favor its occurrence during the chemical transformations of this compound.

It is crucial to control the reaction conditions, such as temperature, concentration, and the presence of acidic or basic catalysts, to minimize these undesired side reactions and maximize the yield of the desired product.

Applications As a Synthetic Intermediate in Organic and Polymer Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of its functional groups makes 4-(chloromethyl)-2-methylphenol a valuable starting material for multi-step organic syntheses.

Building Block for Pharmaceutical and Agrochemical Intermediates

This compound serves as a key building block in the creation of intermediates for the pharmaceutical and agrochemical sectors. The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities, while the phenolic hydroxyl group can be etherified or esterified. This dual reactivity is exploited in the synthesis of complex molecules with potential biological activity. For instance, it is a known metabolite of herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid). The synthesis of certain agrochemicals involves protecting the hydroxyl group, followed by nitration and subsequent deprotection to yield targeted structures. google.com

Synthesis of Ligand Precursors for Metal Complexes

The structure of this compound is advantageous for creating precursors for ligands used in metal complexes. The phenolic oxygen can act as a coordination site, and the chloromethyl group can be chemically modified to introduce additional donor atoms, leading to the formation of bidentate or polydentate ligands. These tailored ligands can then be used to form metal complexes with specific catalytic or photophysical properties. For example, derivatives of this compound can be incorporated into complex ligand frameworks, such as those used in phosphorescent cyclometalated platinum(II) complexes. researchgate.net

Role in Polymer and Resin Synthesis

The compound is a significant monomer in the field of polymer chemistry, particularly in the production of formaldehyde-based resins.

Incorporation into Formaldehyde-based Resins

This compound can be incorporated into phenolic resins, a class of polymers synthesized through the reaction of phenols with formaldehyde (B43269). ontosight.aiontosight.aihaz-map.comhaz-map.com Its inclusion in the polymerization process can significantly alter the final properties of the resin. These resins are known for their thermal stability, chemical resistance, and adhesive qualities. ontosight.ai

Phenolic resins are formed via condensation polymerization. The reaction can proceed under either acidic or basic conditions, leading to two main types of resins: novolacs and resoles. mdpi.com

Resoles are produced with a molar excess of formaldehyde under basic conditions. mdpi.com The initial reaction involves the formation of hydroxymethylphenols, which then condense to form a cross-linked network with methylene (B1212753) and ether bridges. researchgate.net

Novolacs are synthesized using an excess of phenol (B47542) and an acid catalyst, resulting in linear or branched polymer chains linked by methylene bridges. mdpi.com

The presence of the chloromethyl group on the this compound monomer can introduce additional reactive sites for cross-linking.

The properties of the resulting formaldehyde-based resins can be systematically adjusted by controlling the ratio of the phenolic monomers to formaldehyde and by modifying reaction parameters like temperature and pH. researchgate.netkpi.ua The molar ratio of formaldehyde to phenol (F/P) is a critical factor that influences the resin's structure and, consequently, its mechanical and thermal properties. researchgate.netkpi.uascientific.netresearchgate.net

Research has shown that as the F/P ratio increases, the viscosity and solids content of the phenolic resin tend to increase. researchgate.netresearchgate.net This is attributed to a higher degree of cross-linking and the formation of a more extensive polymer network. researchgate.net The concentration of methylene bridges, which directly impacts the crosslink density, is also dependent on the F/P ratio. kpi.ua By carefully selecting the monomer ratios and reaction conditions, resins with desired characteristics such as enhanced thermal stability, flame retardancy, and compressive strength can be produced. researchgate.net

Interactive Data Table: Effect of Formaldehyde/Phenol (F/P) Ratio on Phenolic Resin Properties

| F/P Ratio | Viscosity (mPa·s) | Solid Content (%) | Residual Phenol (%) |

| 1.2 | 150 | 65 | 8.5 |

| 1.4 | 250 | 70 | 6.2 |

| 1.6 | 400 | 75 | 4.1 |

| 1.8 | 650 | 80 | 2.5 |

| 2.0 | 900 | 85 | 1.0 |

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual values can vary depending on specific reaction conditions.

Precursor for Advanced Polymeric Materials (e.g., Side-chain Phosphorus-containing Polyacids)

The synthesis of advanced functional polymers, such as side-chain phosphorus-containing polyacids, from this compound is a multi-step process that leverages established organic reactions. This pathway involves the initial introduction of a phosphorus moiety, followed by the formation and subsequent polymerization of a suitable monomer, and finally, conversion to the acidic polymer. These polyacids are of interest for applications ranging from flame retardants to materials with high ion-exchange capacity or biocompatibility. mdpi.comscholaris.ca

A representative synthetic strategy involves the following key transformations:

Phosphorylation via the Michaelis-Arbuzov Reaction: The benzylic chloride group of this compound is highly susceptible to nucleophilic attack. The Michaelis-Arbuzov reaction provides a classic and efficient method for forming a carbon-phosphorus bond. orgsyn.orgsemanticscholar.org In this step, this compound is reacted with a trialkyl phosphite, such as triethyl phosphite, to yield a diethyl phosphonate (B1237965) ester. This reaction typically proceeds via an SN2 mechanism, forming a phosphonium (B103445) salt intermediate that subsequently dealkylates to the stable pentavalent phosphonate. nih.gov

Monomer Synthesis via Esterification: The resulting phenolic phosphonate, Diethyl (4-hydroxy-3-methylbenzyl)phosphonate, is then converted into a polymerizable monomer. A common approach is the esterification of the phenolic hydroxyl group with methacryloyl chloride in the presence of a base to form the corresponding methacrylate (B99206) ester. This creates a monomer with a vinyl group suitable for free-radical polymerization.

Free-Radical Polymerization: The synthesized monomer, (4-((diethoxyphosphoryl)methyl)-2-methylphenyl) methacrylate, can be polymerized using standard free-radical polymerization techniques. Initiators like azobisisobutyronitrile (AIBN) are typically used to initiate the chain-growth polymerization of the methacrylate groups, leading to a polymer backbone with pendant phosphonate ester side-chains. mdpi.comresearchgate.net

Hydrolysis to Polyacid: In the final step, the phosphonate ester groups along the polymer chain are hydrolyzed to the corresponding phosphonic acid groups. This conversion is typically achieved by treatment with an acid or through a two-step process involving silylation followed by methanolysis, yielding the target side-chain phosphorus-containing polyacid. mdpi.com

| Step | Reactant(s) | Key Reagent(s) | Product | Reaction Type |

| 1 | This compound | Triethyl phosphite | Diethyl (4-hydroxy-3-methylbenzyl)phosphonate | Michaelis-Arbuzov Reaction |

| 2 | Diethyl (4-hydroxy-3-methylbenzyl)phosphonate | Methacryloyl chloride, Triethylamine | (4-((diethoxyphosphoryl)methyl)-2-methylphenyl) methacrylate | Esterification |

| 3 | (4-((diethoxyphosphoryl)methyl)-2-methylphenyl) methacrylate | AIBN (initiator) | Poly((4-((diethoxyphosphoryl)methyl)-2-methylphenyl) methacrylate) | Free-Radical Polymerization |

| 4 | Poly((4-((diethoxyphosphoryl)methyl)-2-methylphenyl) methacrylate) | H₂O/Acid or TMSBr, then MeOH | Poly((4-(phosphonomethyl)-2-methylstyrene) | Hydrolysis |

Catalytic Applications of this compound Derivatives in Organic Reactions

Derivatives of this compound can be employed to synthesize complex ligands for transition metal catalysis. The phenolic hydroxyl and the modifiable chloromethyl group allow for the construction of multidentate ligands, such as Schiff bases, which are highly effective in coordinating with metal ions like copper(II) to form active catalysts. semanticscholar.org These catalysts have shown efficacy in a variety of organic transformations.

A common strategy to prepare such catalysts involves converting the starting phenol into a ligand precursor containing an aldehyde, which can then be condensed with an amine to form the Schiff base ligand.

Synthesis of an Aldehyde Precursor: The chloromethyl group of this compound can be converted into a formyl (aldehyde) group. The Sommelet reaction is a well-established method for this transformation, where the benzyl (B1604629) halide is treated with hexamine followed by hydrolysis to yield the corresponding aldehyde. wikipedia.org This process converts this compound into 4-hydroxy-3-methylbenzaldehyde (B106927). Alternative formylation methods, such as the Reimer-Tiemann reaction on o-cresol (B1677501), can also yield this key intermediate. researchgate.net

Schiff Base Ligand Synthesis: The resulting 4-hydroxy-3-methylbenzaldehyde is a versatile precursor for Schiff base ligands. These ligands are synthesized through the condensation reaction between the aldehyde and a primary amine. researchgate.netatlantis-press.com For example, reacting the aldehyde with an amino alcohol like 2-aminoethanol yields a tridentate ligand capable of coordinating to a metal center through its phenolic oxygen, imine nitrogen, and alcoholic oxygen atoms.

Formation of the Catalytic Complex: The synthesized Schiff base ligand is then reacted with a metal salt, typically a copper(II) salt such as copper(II) acetate (B1210297) or copper(II) chloride, to form the final catalytic complex. semanticscholar.org The ligand chelates to the copper center, creating a stable complex that can be isolated and used as a catalyst.

These copper(II)-Schiff base complexes are known to catalyze a range of organic reactions, including oxidation, reduction, and cycloaddition reactions. The specific structure of the ligand, including the steric and electronic properties of the substituents on the aromatic ring, plays a crucial role in determining the catalytic activity and selectivity of the complex. ajrconline.org

The synthetic route to a representative catalytic derivative is summarized in the table below.

| Step | Reactant(s) | Key Reagent(s) | Product | Reaction Type |

| 1 | This compound | Hexamethylenetetramine (Hexamine), H₂O | 4-Hydroxy-3-methylbenzaldehyde | Sommelet Reaction |

| 2 | 4-Hydroxy-3-methylbenzaldehyde | 2-Aminoethanol | 2-(((4-hydroxy-3-methylphenyl)methylene)amino)ethan-1-ol (Schiff Base Ligand) | Condensation |

| 3 | 2-(((4-hydroxy-3-methylphenyl)methylene)amino)ethan-1-ol | Copper(II) acetate | Copper(II)-Schiff Base Complex | Complexation |

Computational and Theoretical Investigations of 4 Chloromethyl 2 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF) Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, are powerful tools for examining the intricacies of molecular systems. These methods have been applied to phenolic compounds to understand their structure and reactivity. For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been used to optimize the structures of related phenol (B47542) derivatives and analyze their electronic properties. nih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenolic compounds, theoretical calculations are often in good agreement with experimental results, providing confidence in the computational models. nih.gov In a related Schiff base containing a methylphenol group, the dihedral angle between the phenol and another aromatic ring was found to be a key structural parameter. nih.gov For example, in (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the dihedral angle between the benzene (B151609) rings is a significant feature of its conformation. nih.gov

The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding, which can be accurately modeled. In a similar molecule, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, an intramolecular O—H⋯N hydrogen bond forms a stable S(6) ring structure. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Molecular Electrostatic Potential, Charge Distribution)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the distribution of electronic charges.

HOMO-LUMO Energy Levels: The energies of the HOMO and LUMO and their gap (ΔE) are critical in predicting a molecule's reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.govnih.gov For a related Schiff base, (E)-2-{[(3-chlorophenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO were found to be localized over the entire molecule, with a calculated energy gap of 4.0023 eV. nih.gov In another similar compound, the HOMO-to-LUMO transition is described as a π–π* transition. nih.gov The dipole moment, another indicator of electronic properties, was calculated to be 4.30 Debye for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Interactive Data Table: Frontier Molecular Orbital Energies of a Related Phenolic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.9865 |

| LUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

Data derived from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.govymerdigital.com It provides a visual representation of the charge distribution on the molecule's surface. rsc.org In MEP maps, regions of negative potential (often colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For many organic molecules, negative potential sites are typically located on electronegative atoms like oxygen. natscidiscovery.com

Charge Distribution: The distribution of electron density within a molecule can be analyzed using methods like Mulliken charge analysis. researchgate.net This analysis helps to understand the donor-acceptor characteristics of different atoms and the nature of chemical bonds. researchgate.net

Vibrational Frequency Predictions and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes. natscidiscovery.comresearchgate.net DFT calculations are commonly used for this purpose, and the calculated frequencies are often scaled to improve agreement with experimental values. researchgate.net These theoretical spectra aid in the detailed interpretation of the experimental spectra, confirming the molecular structure. natscidiscovery.com For related phenolic compounds, vibrational analyses have been successfully performed using these techniques. researchgate.net

Reactivity Predictions and Local Reactivity Descriptors (e.g., Fukui Functions, Nucleophilicity Index)

Local reactivity descriptors, such as Fukui functions, are derived from conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ymerdigital.comresearchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de By analyzing the condensed Fukui functions for each atom, one can predict which atoms are more likely to act as electron acceptors (nucleophilic attack) or electron donors (electrophilic attack). researchgate.netscm.com

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation offer dynamic insights into chemical processes.

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring potential energy surfaces and identifying transition states and intermediates. scielo.brnumberanalytics.com This approach allows for the comparison of different possible reaction pathways to determine the most energetically favorable one. usda.gov For example, computational studies on the reaction of phenol with formaldehyde (B43269) have been used to compare a 4-centered reaction mechanism with an SN2-like mechanism, concluding that the latter is more favorable based on the lower energy of its transition states. usda.gov These computational explorations provide a theoretical foundation for understanding and predicting the outcomes of chemical reactions. rsc.orgresearchgate.net

Prediction of Spectroscopic Signatures from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are powerful tools for predicting the spectroscopic signatures of molecules like 4-(Chloromethyl)-2-methylphenol. Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov

The process typically begins with the optimization of the molecule's three-dimensional geometry in a simulated environment, often in the gas phase or with solvent effects incorporated. eurekaselect.com Following this, calculations can be performed to predict the spectroscopic properties. For instance, DFT calculations can yield theoretical vibrational frequencies that, when scaled appropriately, show good agreement with experimental IR and Raman spectra. orientjchem.orgresearchgate.net These calculations help in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net Furthermore, TD-DFT methods can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov

While specific computational studies predicting the full spectroscopic profile of this compound are not widely documented in publicly available literature, the established methodologies are readily applicable. A theoretical investigation would typically yield data such as that presented in the hypothetical table below.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound using DFT This table is illustrative and does not represent published experimental or computational results.

| Spectroscopic Parameter | Predicted Value | Associated Functional Group/Atom |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 7.1-7.3 | Aromatic C-H |

| ¹H NMR Chemical Shift (ppm) | 4.5-4.7 | -CH₂Cl |

| ¹H NMR Chemical Shift (ppm) | 2.1-2.3 | -CH₃ |

| ¹H NMR Chemical Shift (ppm) | 5.0-6.0 | -OH |

| ¹³C NMR Chemical Shift (ppm) | 150-155 | C-OH |

| ¹³C NMR Chemical Shift (ppm) | 125-135 | Aromatic C |

| ¹³C NMR Chemical Shift (ppm) | 45-50 | -CH₂Cl |

| ¹³C NMR Chemical Shift (ppm) | 15-20 | -CH₃ |

| IR Frequency (cm⁻¹) | 3400-3600 | O-H stretch |

| IR Frequency (cm⁻¹) | 2900-3000 | C-H stretch (aromatic/aliphatic) |

| IR Frequency (cm⁻¹) | 1200-1300 | C-O stretch |

| IR Frequency (cm⁻¹) | 600-800 | C-Cl stretch |

Structure-Activity Relationship (SAR) Studies through Computational Approaches (e.g., Molecular Docking)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern SAR investigations. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. e-nps.or.krjapsonline.com This method allows researchers to visualize the interactions between the ligand (in this case, this compound) and the active site of the receptor at a molecular level. mdpi.comekb.eg By analyzing the binding mode and calculating a docking score, which estimates the binding affinity, researchers can infer the potential biological activity of the compound. e-nps.or.kr Key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

QSAR models take a different approach by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. mdpi.com These models use molecular descriptors—numerical values that encode information about the chemical structure—to predict the activity of new or untested compounds. mdpi.com

While the principles of computational SAR and molecular docking are well-established, specific studies applying these methods to this compound are not readily found in the surveyed scientific literature. Such a study would involve docking the compound into the active site of a relevant biological target to predict its binding affinity and interaction patterns. The results of a hypothetical molecular docking study are illustrated in the table below.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes only and is not based on published research.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Kinase A | -7.2 | ASP-86, LYS-24, PHE-145 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Hypothetical Hydrolase B | -6.5 | TRP-112, LEU-205, SER-98 | Hydrophobic, Hydrogen Bond |

Advanced Analytical Methodologies for Characterization and Quantitation of 4 Chloromethyl 2 Methylphenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 4-(Chloromethyl)-2-methylphenol, providing detailed information about its molecular framework, functional groups, and electronic properties.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful vibrational techniques used to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident radiation.

In the FT-IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl and chloromethyl groups are anticipated to appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations typically produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would likely be observed around 1200-1260 cm⁻¹. The presence of the chloromethyl group is confirmed by the C-Cl stretching vibration, which is expected in the range of 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, are often strong and can be used for identification. ias.ac.in The symmetric C-C ring breathing mode is expected near 800-850 cm⁻¹.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Phenolic O-H | 3200-3600 (Broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (Methyl/Chloromethyl) | 2850-2970 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-O | 1200-1260 | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The phenolic -OH proton would appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons on the substituted ring would appear in the range of δ 6.8-7.5 ppm. Due to the substitution pattern (1,2,4-substitution), these protons would likely exhibit a complex splitting pattern (e.g., doublets and doublets of doublets). The methyl group (-CH₃) protons would give a singlet at approximately δ 2.2-2.4 ppm. The chloromethyl group (-CH₂Cl) protons would also appear as a singlet, but further downfield, typically in the range of δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atom bearing the hydroxyl group (C-1) is expected to resonate around δ 150-155 ppm. The carbon of the methyl group would appear at approximately δ 15-20 ppm, while the chloromethyl carbon would be significantly downfield, around δ 45-50 ppm. The aromatic carbons would show signals in the δ 115-140 ppm region.

2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, helping to assign the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Expected NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OH | Variable (broad s) | - |

| -CH₃ | ~2.3 (s) | ~16 |

| -CH₂Cl | ~4.6 (s) | ~47 |

| Ar-H (H-3) | ~7.2 (d) | ~130 |

| Ar-H (H-5) | ~7.1 (dd) | ~129 |

| Ar-H (H-6) | ~6.8 (d) | ~116 |

| Ar-C (C-1) | - | ~153 |

| Ar-C (C-2) | - | ~125 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region. msu.eduyoutube.com For this compound, absorption maxima are expected due to π → π* transitions of the benzene (B151609) ring. Typically, phenols show two main absorption bands. The primary band (E2-band) is expected around 220 nm, and the secondary band (B-band) around 270-280 nm. msu.edu The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) |

|---|---|

| π → π* (E2-band) | ~220 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₈H₉ClO), the molecular ion peak [M]⁺ would be observed. A characteristic feature for chlorine-containing compounds is the presence of an [M+2]⁺ peak with an intensity of about one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula. Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Common fragmentation pathways would include the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl). Another significant fragmentation would be the loss of HCl, followed by rearrangement. The benzylic cleavage to lose a chlorine radical to form a stable benzyl-type carbocation is a probable fragmentation pathway.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Interpretation |

|---|---|---|

| [M]⁺ | 156/158 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-Cl]⁺ | 121 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | 107 | Loss of chloromethyl radical |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities or from other components in a mixture, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of phenolic compounds. nih.gov For this compound, a reversed-phase HPLC method would be most suitable. nih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to ensure the phenol is in its protonated form.

Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., ~275 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. This method allows for the determination of the purity of this compound or its concentration in a sample.

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with 0.1% acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a mass spectrometer (MS), it provides a highly specific and sensitive method for identification and quantification.

For the analysis of this compound, GC-based methods are frequently employed. nih.govepa.gov The compound can be analyzed directly or after a derivatization step to improve its volatility and chromatographic behavior. epa.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the phenolic hydroxyl group into a pentafluorobenzyl ether, enhancing its detectability by an electron capture detector (ECD). epa.gov

GC-MS combines the separation power of GC with the identification capabilities of MS. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. nist.gov For this compound, electron ionization (EI) is a common ionization technique. nist.gov The NIST WebBook provides a reference mass spectrum for 4-chloro-2-methylphenol (B52076), which can be used for library matching and confirmation. nist.gov

Table 2: GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Condition |

| Column | DB-5MS or similar researchgate.netjmb.or.kr |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV jmb.or.kr |

| Mass Analyzer | Quadrupole |

This table presents typical parameters that may be adjusted based on the specific instrument and analytical goals.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitive Quantitation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov This method is particularly well-suited for the trace-level quantitation of compounds in complex matrices. shimadzu.com

For the analysis of this compound, LC-MS/MS offers significant advantages in terms of sensitivity and specificity over other methods. nih.govshimadzu.com The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), a highly selective detection mode. shimadzu.com In MRM, a specific precursor ion (the molecular ion or a characteristic fragment) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio, enabling very low detection limits. researchgate.net

A rapid and sensitive LC-electrospray tandem mass spectrometry method has been developed for the quantitation of 4-chloro-2-methylphenol in environmental samples. nih.gov This approach often allows for direct injection of water samples without extensive pretreatment, increasing sample throughput. nih.gov

Sample Preparation and Enrichment Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices or when low concentrations are expected. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. researchgate.net

In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the adsorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample. researchgate.net For phenolic compounds like this compound, C18 or other polymeric sorbents are commonly used. nih.govresearchgate.net The optimization of SPE parameters, such as the choice of sorbent, sample pH, elution solvent, and sample volume, is crucial for achieving high recovery and enrichment factors. researchgate.net

Other sample preparation techniques that can be employed include liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis of this compound, a single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The diffraction pattern, which consists of a series of spots of varying intensity, contains information about the crystal's unit cell dimensions and the arrangement of atoms within it. nih.gov By analyzing the positions and intensities of these diffraction spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the detailed molecular structure. nih.gov

While a specific crystal structure for this compound was not found in the search results, the methodology is well-established for similar phenolic compounds. researchgate.net The data obtained from X-ray crystallography, such as the crystal system, space group, and unit cell dimensions, provide fundamental information about the solid-state packing and intermolecular interactions of the compound. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For an organic compound like this compound (C₇H₇ClO), elemental analysis would determine the mass percentages of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).

The experimentally determined elemental composition is then compared to the theoretical composition calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula. This technique is often used in conjunction with other analytical methods, such as mass spectrometry and NMR spectroscopy, to fully characterize a new or synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₇ClO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 58.98 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.96 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.88 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.22 |

| Total | 142.59 | 100.00 |

Atomic weights are approximate. The molecular weight of this compound is 142.58 g/mol . nih.govcymitquimica.com

Environmental Chemistry and Fate of 4 Chloromethyl 2 Methylphenol

Degradation Pathways in Environmental Matrices (e.g., Water, Soil)

The breakdown of 4-(chloromethyl)-2-methylphenol in the environment occurs through various mechanisms, including photodegradation and microbial action.

In aqueous environments, chlorinated phenols like this compound can undergo photolysis when exposed to ultraviolet (UV) radiation. nih.gov This process typically involves the substitution of chlorine atoms with hydroxyl groups, which can then lead to the formation of polymeric substances. nih.gov Research has shown a degradation rate of 2.8 µg/L/day for 4-chloro-2-methylphenol (B52076) in seawater at an initial concentration of 18 µg/L. nih.gov

Microbial activity plays a significant role in the degradation of this compound in both soil and water. The compound is considered to be readily biodegradable. oecd.org

A Gram-negative bacterial strain, designated S1 and isolated from activated sludge, has been shown to metabolize this compound through an inducible modified ortho-cleavage pathway. nih.gov This process leads to the transient secretion of an intermediate identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov This strain, identified as belonging to the alpha-2 subclass of Proteobacteria and similar to Ochrobactrum anthropi, can also completely degrade other chlorinated phenols such as 2,4-dichlorophenol (B122985) and 4-chlorophenol. nih.gov The degradation process involves the induction of enzymes like 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. nih.gov

In soil, 4-methylphenol has been observed to degrade completely within 7 days at an application rate of 500 mg/kg. epa.gov Microbial biodegradation is a key process that can break down harmful chemicals into less toxic compounds, reducing their environmental impact. mdpi.com The effectiveness of biodegradation can be influenced by factors such as the presence of other xenobiotics and the specific microbial communities present. mdpi.com

Table 1: Microbial Degradation of this compound

| Microorganism/System | Degradation Pathway | Intermediates/Products | Key Enzymes |

| Gram-negative strain S1 (from activated sludge) | Modified ortho-cleavage | 2-methyl-4-carboxymethylenebut-2-en-4-olide | 2,4-dichlorophenol hydroxylase, Catechol 1,2-dioxygenase type II |

Occurrence and Monitoring in Environmental Samples

Chlorophenols, including this compound, are recognized as ubiquitous environmental contaminants. researchgate.net They can enter the environment through industrial wastewater discharge and the degradation of more complex chlorinated hydrocarbons. researchgate.net

Monitoring data from manufacturing sites in the European Union, where the compound is produced and processed, form a primary basis for environmental exposure assessments. oecd.org The predicted environmental concentrations (PECs) have been calculated for various environmental compartments.

Table 2: Predicted Environmental Concentrations (PECs) of 4-Chloro-2-methylphenol

| Environmental Compartment | Predicted Concentration |

| Sewage Treatment Plant (specific site) | 0.004 mg/L |

| Sewage Treatment Plant (formulation) | 0.0013 mg/L |

| Soil | 0.00000088 - 0.000002 mg/kg |

These predicted concentrations are generally lower than the predicted no-effect concentrations (PNECs) for aquatic organisms, microorganisms in sewage treatment plants, and soil organisms, suggesting a low potential risk. oecd.org

Analytical Strategies for Environmental Residue Detection

The detection and quantification of this compound and other persistent and mobile organic chemicals (PMOCs) in environmental samples present analytical challenges due to their high polarity. nih.gov A variety of advanced analytical techniques are employed to monitor their presence in matrices like water and soil.

Developed analytical screening methods for PMOCs often utilize different forms of liquid chromatography (LC) coupled with mass spectrometric detection. nih.gov These methods include:

Mixed-mode liquid chromatography (LC)

Hydrophilic interaction liquid chromatography (HILIC)

Reversed-phase liquid chromatography (RP-LC)

Supercritical fluid chromatography (SFC)

These techniques have been successfully applied to analyze water samples from various European countries, leading to the detection of numerous PMOCs, some of which had not been previously reported in environmental waters. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the identification of degradation products. For instance, GC-MS was used to identify the intermediate 2-methyl-4-carboxymethylenebut-2-en-4-olide in the microbial degradation of 4-chloro-2-methylphenol. nih.gov

Table 3: Analytical Techniques for the Detection of this compound and Related Compounds

| Analytical Technique | Application |

| Mixed-Mode Liquid Chromatography-Mass Spectrometry | Analysis of polar organic contaminants in water |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry | Analysis of polar organic contaminants in water |

| Reversed-Phase Liquid Chromatography-Mass Spectrometry | Analysis of polar organic contaminants in water |

| Supercritical Fluid Chromatography-Mass Spectrometry | Analysis of polar organic contaminants in water |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of degradation intermediates |

Research Methodologies and Future Directions in 4 Chloromethyl 2 Methylphenol Studies

Application of Qualitative and Quantitative Research Approaches in Chemical Science

In the study of chemical compounds like 4-(Chloromethyl)-2-methylphenol, both qualitative and quantitative research approaches are indispensable for a comprehensive understanding. These two methodologies provide different but complementary types of information. scribbr.com

Qualitative analysis in chemistry focuses on identifying the presence or absence of specific chemical components and describing their characteristics that are not numerically measured. unacademy.comquora.com This can include observing properties like color, odor, or physical state, and noting changes during a reaction, such as the formation of a precipitate. quora.comexpii.com For this compound, qualitative methods would be used for the initial identification of the compound in a sample and to describe the nature of its reactions. quora.com

Quantitative analysis, conversely, deals with numbers and statistics, aiming to determine the exact amount or concentration of a substance. scribbr.com This approach is crucial for verifying theories, standardizing formulations, and ensuring regulatory compliance. scribbr.comcapitalresin.com It employs techniques like spectroscopy, titration, and gravimetry to yield precise, measurable data. capitalresin.com In the context of this compound, quantitative analysis would be used to determine its purity, measure the yield of a reaction in which it is a reactant, or ascertain the concentration of a derivative in a solution.

The choice between, or combination of, these approaches depends on the research objective. An initial exploratory study might begin with qualitative analysis to screen for impurities, followed by a more rigorous quantitative analysis to ensure batch consistency for manufacturing purposes. capitalresin.com

Table 1: Qualitative vs. Quantitative Approaches for this compound| Aspect | Qualitative Analysis | Quantitative Analysis |

|---|---|---|

| Primary Question | "What is present?" quora.com | "How much is present?" quora.com |

| Data Type | Descriptive, observational (e.g., color change, precipitate formation). expii.com | Numerical, measurable (e.g., concentration, mass, yield). scribbr.comexpii.com |

| Example Application | Confirming the synthesis of this compound through a characteristic reaction or spectroscopic fingerprint. | Determining the percentage purity of a synthesized batch of this compound using chromatography or titration. capitalresin.com |

| Methods | Colorimetric tests, precipitation reactions, observation of physical properties (melting point, odor). unacademy.com | Spectroscopy (UV-Vis, IR), Mass Spectrometry, Titration, Gravimetric analysis. capitalresin.com |

Interdisciplinary Research Perspectives (e.g., Integration of Synthetic, Computational, and Analytical Methodologies)

Modern chemical research thrives on the integration of multiple disciplines, where synthetic, computational, and analytical methodologies converge to solve complex problems. ucsb.edu This interdisciplinary approach is essential for accelerating the discovery and development of new molecules and materials derived from precursors like this compound. solubilityofthings.com

Synthetic Chemistry forms the foundation, involving the art and science of creating new molecules. ucsb.edu For this compound, this includes its initial synthesis and, more importantly, its use as a building block to construct a diverse array of derivatives through reactions targeting its reactive chloromethyl group.

Computational Chemistry serves as a powerful predictive tool. leeds.ac.uk Advanced computational methods can forecast molecular geometry, reaction pathways, and physical properties before a reaction is ever attempted in the lab. gexinonline.com This "in silico" approach saves significant time and resources by helping researchers identify the most promising derivatives to pursue. For instance, computational models could predict the binding affinity of potential this compound derivatives to a biological target, guiding synthetic efforts toward candidates with higher predicted efficacy. solubilityofthings.com

Analytical Chemistry provides the means for characterization and verification. ucsb.edu Techniques such as high-resolution spectroscopy and mass spectrometry are used to confirm the structure, purity, and properties of the newly synthesized compounds. gexinonline.com This step is critical for validating the results of both synthetic efforts and computational predictions.

The interplay among these fields creates a synergistic cycle: computational studies guide the design of new derivatives, synthetic chemistry brings these designs to life, and analytical chemistry confirms their identity and properties, with the experimental results then feeding back to refine the computational models. gexinonline.com

Table 2: Integrated Research Framework for a Hypothetical Derivative| Methodology | Objective | Example Technique | Application to this compound Research |

|---|---|---|---|

| Computational | Predict properties and reaction outcomes. leeds.ac.ukgexinonline.com | Molecular Dynamics, Quantum Mechanics Calculations | Model the reaction of this compound with an amine to predict the stability and electronic properties of the resulting Mannich base. |

| Synthetic | Construct new molecules. ucsb.edu | Mannich Reaction, Ether Synthesis | Synthesize the novel Mannich base in the laboratory based on the computational design. |

| Analytical | Verify structure and purity. capitalresin.comucsb.edu | NMR Spectroscopy, FT-IR Spectroscopy, Mass Spectrometry | Confirm the molecular structure of the newly synthesized derivative and assess its purity, validating the synthetic route and computational model. |

Emerging Trends and Novel Research Avenues for this compound Derived Chemistry

The chemical reactivity of this compound, particularly its benzylic chloride group, makes it an attractive starting material for creating novel compounds with potentially valuable properties. Emerging research trends focus on leveraging this reactivity to synthesize derivatives for specific, high-value applications, such as pharmaceuticals and materials science.

One significant trend is the structural modification of phenolic compounds to enhance or introduce biological activity. mdpi.com Research into derivatives of structurally similar phenols has shown that the introduction of aminomethyl groups can yield compounds with significant antioxidant properties. nih.govresearchgate.net Following this precedent, a promising research avenue for this compound is its use in the Mannich reaction to produce a series of novel aminomethyl derivatives, or Mannich bases. These derivatives could be screened for activities such as radical-scavenging and inhibition of oxidative damage. nih.gov

Another major research direction is the development of new agents for targeted therapies. The strategy of modifying a core structure to optimize its pharmacodynamic profile is well-established. mdpi.com For example, extensive research on podophyllotoxin (B1678966) derivatives has led to potent antitumor agents. mdpi.com Similarly, the phenolic and chloromethyl functionalities of this compound could be used as handles to attach various bulky or functionalized side chains, creating libraries of new compounds for screening as potential therapeutic agents.

The exploration of these avenues is driven by the search for molecules with improved efficacy and novel mechanisms of action. mdpi.com The versatility of this compound makes it a valuable platform for this type of discovery-oriented chemical synthesis.

Table 3: Potential Research Avenues for this compound Derivatives| Derivative Class | Synthetic Strategy | Potential Application/Target Property | Rationale Based on Analogous Research |

|---|---|---|---|

| Aminomethyl Phenols (Mannich Bases) | Reaction with various primary or secondary amines. | Antioxidant, Radical-Scavenging Activity. nih.gov | Novel aminomethyl derivatives of 4-methyl-2-prenylphenol showed significant antioxidant and Fe2+-chelating properties. nih.govresearchgate.net |

| Phenolic Ethers | Williamson ether synthesis with various alcohols or phenols. | Antimicrobial Agents, Agrochemicals. | The ether linkage can be used to connect the phenol (B47542) to other functional moieties, a common strategy in drug design. |

| Ester Derivatives | Reaction with carboxylic acids to form benzyl (B1604629) esters. | Pro-drugs, Specialty Polymers. | Esterification is a classic method for modifying solubility and creating biologically labile linkages. |

| Thioether Derivatives | Reaction with thiols. | Antitumor Agents, Enzyme Inhibitors. | Structural modification of complex natural products to create potent inhibitors often involves introducing diverse functional groups. mdpi.com |

Q & A

Basic Research Questions